molecular formula C25H27FN2O5S B298213 N~2~-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide

N~2~-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide

Katalognummer B298213
Molekulargewicht: 486.6 g/mol
InChI-Schlüssel: FSBRYYUQRJFABV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~2~-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide, also known as Compound 1, is a novel small molecule that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of a specific isoform of protein kinase C, known as PKCθ, which is involved in the regulation of immune cell function.

Wirkmechanismus

PKCθ is a serine/threonine kinase that is predominantly expressed in T cells and plays a critical role in their activation and proliferation. N~2~-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide 1 binds to the ATP-binding site of PKCθ and inhibits its enzymatic activity. This leads to a reduction in the phosphorylation of downstream signaling molecules, such as AKT and ERK, and ultimately results in the suppression of T cell activation and proliferation.
Biochemical and Physiological Effects:
N~2~-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide 1 has been shown to exhibit potent inhibitory activity against PKCθ with an IC50 value of 5 nM. It has also been demonstrated to be highly selective for PKCθ over other isoforms of PKC. In vivo studies have shown that N~2~-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide 1 can effectively reduce the severity of autoimmune diseases in animal models by suppressing T cell activation and proliferation. Furthermore, N~2~-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide 1 has also been shown to have anti-inflammatory properties and can modulate the immune response in cancer.

Vorteile Und Einschränkungen Für Laborexperimente

N~2~-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide 1 has several advantages for lab experiments, including its high potency and selectivity for PKCθ, its ability to inhibit T cell activation and proliferation, and its potential therapeutic applications in autoimmune diseases and cancer. However, there are also some limitations to using N~2~-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide 1 in lab experiments, including its relatively short half-life and its potential toxicity at high doses.

Zukünftige Richtungen

There are several future directions for the research and development of N~2~-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide 1. One potential direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the potential of N~2~-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide 1 in combination with other immunomodulatory agents for the treatment of autoimmune diseases and cancer. Furthermore, the development of new PKCθ inhibitors with improved pharmacokinetic properties and reduced toxicity may also be an area of focus for future research.

Synthesemethoden

N~2~-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide 1 can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the use of various chemical reactions, including nucleophilic substitution, Suzuki coupling, and reductive amination. The final product is obtained as a white solid with a high purity level.

Wissenschaftliche Forschungsanwendungen

N~2~-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide 1 has been extensively studied for its potential therapeutic applications in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. The inhibition of PKCθ by N~2~-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide 1 has been shown to reduce the activation and proliferation of T cells, which play a crucial role in the pathogenesis of these diseases. In addition, N~2~-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide 1 has also been investigated for its anti-inflammatory properties and its potential to modulate the immune response in cancer.

Eigenschaften

Produktname

N~2~-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide

Molekularformel

C25H27FN2O5S

Molekulargewicht

486.6 g/mol

IUPAC-Name

2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C25H27FN2O5S/c1-32-23-13-8-19(16-24(23)33-2)14-15-27-25(29)18-28(17-20-6-4-3-5-7-20)34(30,31)22-11-9-21(26)10-12-22/h3-13,16H,14-15,17-18H2,1-2H3,(H,27,29)

InChI-Schlüssel

FSBRYYUQRJFABV-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F)OC

Kanonische SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.